molecular formula C11H9ClO2S B2888002 3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid CAS No. 926191-40-4

3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid

Cat. No. B2888002
M. Wt: 240.7
InChI Key: SXJMNIUBQYMEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid” is a heterocyclic sulfur compound . It is a specialty product for proteomics research . The IUPAC name is 3-chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid .


Synthesis Analysis

This compound may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .


Molecular Structure Analysis

The molecular formula of this compound is C11H9ClO2S . The InChI code is 1S/C11H9ClO2S/c1-5-3-6(2)8-7(4-5)15-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid” is 240.71 . It is a powder at room temperature .

Scientific Research Applications

Crystal Structure Analysis Research on benzothiophene-based compounds, like 1-benzothiophene-2-carboxylic acid, has elucidated their pharmacological significance and therapeutic effectiveness against various diseases. A new polymorph of this compound was characterized, revealing a complex 3D hydrogen-bonded arrangement that underpins its stability and interaction properties, crucial for designing new materials and drugs (Dugarte-Dugarte et al., 2021).

Molecular Docking and Pharmaceutical Applications A theoretical study of the molecular geometry, vibrational, pharmaceutical, and electronic properties of monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid was conducted. This study highlighted the compound's pharmaceutical potential, supported by molecular docking analysis to demonstrate its therapeutic properties (Sagaama & ISSAOUI, 2020).

Photoluminescence A metal-organic polymer, incorporating benzothiophene derivatives, displayed strong photoluminescence at room temperature, a property that can be exploited in the development of new optical materials and devices (Chen et al., 2003).

Electrochemical Reduction The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates was studied, revealing a specific reduction mechanism that forms the basis for understanding the reactivity and potential applications of these compounds in synthetic chemistry and materials science (Rejňák et al., 2004).

Antimicrobial Activity New derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol were synthesized and demonstrated significant antibacterial activity, showcasing the potential of benzothiophene compounds in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-5-3-6(2)8-7(4-5)15-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJMNIUBQYMEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid

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